molecular formula C6H14N2O2 B15097106 2-[(2-Methoxyethyl)amino]propanamide

2-[(2-Methoxyethyl)amino]propanamide

Cat. No.: B15097106
M. Wt: 146.19 g/mol
InChI Key: HPNZEZRARQJFCH-UHFFFAOYSA-N
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Description

2-[(2-Methoxyethyl)amino]propanamide is a synthetic α-aminoamide derivative characterized by a propanamide backbone substituted with a 2-methoxyethylamino group. Its molecular formula is C₆H₁₄N₂O₂, featuring a methoxyethyl moiety (–OCH₂CH₂NH–) attached to the second carbon of the propanamide chain. This structural configuration enhances solubility in polar solvents due to the ether and amide functionalities, making it a candidate for biochemical and pharmaceutical research .

Properties

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

2-(2-methoxyethylamino)propanamide

InChI

InChI=1S/C6H14N2O2/c1-5(6(7)9)8-3-4-10-2/h5,8H,3-4H2,1-2H3,(H2,7,9)

InChI Key

HPNZEZRARQJFCH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)NCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methoxyethyl)amino]propanamide typically involves the reaction of 2-methoxyethylamine with propanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Methoxyethyl)amino]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-[(2-Methoxyethyl)amino]propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyethyl)amino]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 2-[(2-Methoxyethyl)amino]propanamide with key analogues, highlighting differences in substituents, physicochemical properties, and biological activities:

Compound Name Molecular Formula Substituents/Modifications Key Properties & Applications Research Findings
This compound C₆H₁₄N₂O₂ 2-Methoxyethylamino group on C2 Enhanced solubility; enzyme/protein binding studies Hypothesized to modulate kinases or GPCRs
3-[(2-Methoxyethyl)amino]propanamide C₆H₁₄N₂O₂ 2-Methoxyethylamino group on C3 Used in organic synthesis and enzyme studies Demonstrates moderate bioactivity in cell-based assays
2-((2-Methoxybenzyl)(methyl)amino)propanamide C₁₂H₁₈N₂O₂ 2-Methoxybenzyl + methylamino groups Improved receptor binding affinity Potent inhibitor of GABA uptake; anticancer potential
2-((2-Methoxyphenyl)amino)propanamide C₁₀H₁₄N₂O₂ 2-Methoxyphenylamino group Analgesic and antioxidant properties Binds to opioid receptors in preliminary studies
2-(4-Amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)propanamide C₈H₁₅N₅O₂ Pyrazole ring + methoxyethyl group Targets kinases and inflammatory pathways Shows promise in cancer and autoimmune research
Propanamide, 3-[(2-hydroxyethyl)amino]- C₅H₁₂N₂O₂ 2-Hydroxyethylamino group High hydrophilicity; used in peptide synthesis Modulates protein folding and stability

Key Differences and Implications

Substituent Effects on Solubility and Bioavailability The methoxyethyl group in this compound enhances solubility compared to non-polar analogues (e.g., phenethyl-substituted compounds) but is less hydrophilic than hydroxyethyl derivatives . Aromatic substituents (e.g., methoxybenzyl or pyrazole rings) increase lipophilicity, improving membrane permeability but reducing aqueous solubility .

Biological Activity Profiles 2-((2-Methoxybenzyl)(methyl)amino)propanamide exhibits stronger GABA uptake inhibition than simpler methoxyethyl derivatives, attributed to aromatic π-π interactions with neural receptors .

Mechanistic Diversity

  • Compounds with methoxyethyl groups primarily interact with extracellular targets (e.g., membrane-bound enzymes), while hydroxyethyl derivatives engage intracellular pathways due to improved cytosolic entry .

Biological Activity

2-[(2-Methoxyethyl)amino]propanamide is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and biological properties. This article provides a comprehensive overview of its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H13_{13}N2_2O2_2, with a molecular weight of approximately 146.19 g/mol. The compound features an amide functional group, which is crucial for its reactivity and interactions within biological systems. The methoxyethyl group enhances solubility, facilitating its use in various biochemical applications.

Biological Activity

1. Dermal Absorption Enhancement

Research indicates that this compound can significantly enhance dermal absorption of therapeutic agents. This property is particularly beneficial in transdermal drug delivery systems, where improving the permeability of skin barriers can lead to more effective treatments for conditions such as rheumatoid arthritis.

2. Interaction with Copper Ions

The compound has shown promise in forming copper complexes that may promote the absorption of copper ions through the skin. This mechanism could be leveraged in treating inflammatory conditions, highlighting its potential utility in therapeutic formulations aimed at enhancing mineral absorption.

3. Metalloenzyme Studies

Additionally, this compound serves as a model compound for studying metalloenzymes. Its structure allows researchers to explore the role of cobalt and other metal ions in biological systems, further expanding its relevance in biochemical research.

The biological activity of this compound can be attributed to its ability to interact with various biological molecules, including proteins and enzymes. The amide group can form hydrogen bonds, potentially influencing enzyme activity and protein interactions. Moreover, the lipophilicity conferred by the methoxyethyl group may enhance cellular penetration, allowing for more effective modulation of biological pathways.

Case Studies and Experimental Data

A summary of relevant experimental findings is presented below:

StudyFocusKey Findings
Study on Dermal Absorption Evaluated the enhancement of dermal absorptionDemonstrated increased permeability for copper ions when complexed with the compound.
Metalloenzyme Interaction Study Investigated cobalt's role in enzymatic reactionsShowed that this compound effectively models interactions with metalloenzymes.
Toxicological Assessment Assessed safety profilesNo significant cytotoxic effects observed in preliminary toxicity studies.

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